Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride

Lipophilicity Drug-likeness Fragment-based screening

1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride (CAS 1263283-11-9) is a heterocyclic building block belonging to the piperidinyl-benzimidazole class, supplied as a racemic dihydrochloride salt with a purity specification of 95%. The compound features a benzimidazole core N1-methylated and C2-substituted with a piperidin-3-yl moiety, distinguishing it from regioisomeric variants such as the piperidin-4-yl analog (CAS 180160-86-5) or the 1-unsubstituted 2-(piperidin-3-yl)-1H-benzimidazole (CAS 123771-23-3).

Molecular Formula C13H19Cl2N3
Molecular Weight 288.21
CAS No. 1263283-11-9
Cat. No. B3095466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride
CAS1263283-11-9
Molecular FormulaC13H19Cl2N3
Molecular Weight288.21
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3CCCNC3.Cl.Cl
InChIInChI=1S/C13H17N3.2ClH/c1-16-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10;;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;2*1H
InChIKeyLPTVSUGJEOZBHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-(3-piperidinyl)-1H-benzimidazole Dihydrochloride (CAS 1263283-11-9): A Defined Piperidinyl-Benzimidazole Building Block for Targeted Library Synthesis


1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride (CAS 1263283-11-9) is a heterocyclic building block belonging to the piperidinyl-benzimidazole class, supplied as a racemic dihydrochloride salt with a purity specification of 95% . The compound features a benzimidazole core N1-methylated and C2-substituted with a piperidin-3-yl moiety, distinguishing it from regioisomeric variants such as the piperidin-4-yl analog (CAS 180160-86-5) or the 1-unsubstituted 2-(piperidin-3-yl)-1H-benzimidazole (CAS 123771-23-3) [1]. Its physicochemical profile—LogP of 1.70, molecular weight of 288.21 g·mol⁻¹ (dihydrochloride), a single rotatable bond, and a topological polar surface area (TPSA) of 29.9 Ų—positions it as a compact, moderately polar scaffold suitable for fragment-based or diversity-oriented synthesis programs .

Why Generic Substitution Fails for 1-Methyl-2-(3-piperidinyl)-1H-benzimidazole Dihydrochloride: Regioisomer-Dependent Physicochemical and Pharmacophoric Divergence


Interchanging 1-methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride with a closely related piperidinyl-benzimidazole analog (e.g., the 4-piperidinyl regioisomer or the N1-desmethyl derivative) introduces measurable shifts in lipophilicity, hydrogen-bonding capacity, and spatial orientation of the basic amine that cannot be compensated by simple stoichiometric adjustment [1]. The target compound's LogP of 1.70 is 0.66–0.90 log units lower than that of 1-methyl-2-(piperidin-4-yl)-1H-benzimidazole (LogP 2.37) and 2-(piperidin-3-yl)-1H-benzimidazole (LogP 2.36), predicting a >4-fold difference in partition coefficient that alters membrane permeability, aqueous solubility, and off-target promiscuity profiles in cell-based assays . Furthermore, the dihydrochloride salt form guarantees a defined protonation state and enhanced aqueous solubility relative to free-base analogs, eliminating batch-to-batch variability in dissolution that plagues neutral-base sourcing . These regioisomer- and salt-form-dependent differences are consequential in any quantitative structure–activity relationship (QSAR) study, fragment-growing campaign, or parallel synthesis effort where consistent physicochemical input parameters are prerequisite for model reproducibility.

Quantitative Differentiation Evidence: 1-Methyl-2-(3-piperidinyl)-1H-benzimidazole Dihydrochloride vs. Closest Analogs


Lipophilicity (LogP) Differential vs. 4-Piperidinyl Regioisomer

The target compound exhibits a computed LogP of 1.70, which is 0.67 log units lower than that of its closest regioisomeric congener 1-methyl-2-(piperidin-4-yl)-1H-benzimidazole (CAS 180160-86-5, LogP = 2.37) . This difference translates to an approximately 4.7-fold difference in octanol–water partition coefficient, directly impacting predicted passive membrane permeability and aqueous solubility. The 3-piperidinyl substitution places the basic amine in a sterically distinct orientation relative to the benzimidazole core compared to the 4-piperidinyl isomer, which influences both the pKa of the piperidine nitrogen and the overall molecular dipole .

Lipophilicity Drug-likeness Fragment-based screening

Lipophilicity Differential vs. N1-Desmethyl Analog

Compared to 2-(piperidin-3-yl)-1H-benzimidazole (CAS 123771-23-3), which lacks the N1-methyl group, the target compound has a LogP of 1.70 versus 2.36 for the desmethyl analog . The N1-methyl group thus contributes a −0.66 log unit shift toward increased hydrophilicity, while simultaneously replacing a hydrogen-bond donor (benzimidazole NH) with a methyl group, reducing the hydrogen-bond donor count from 2 to 1 (free base) [1]. This dual modulation of lipophilicity and hydrogen-bonding capacity is relevant for CNS drug-discovery programs where the balance between passive brain penetration and P-glycoprotein efflux is sensitive to both parameters [2].

Ligand efficiency Hydrogen bonding CNS drug discovery

Conformational Restriction: Single Rotatable Bond as a Rigidity Feature

The target compound contains only one rotatable bond (the C–C linkage connecting the benzimidazole C2 to the piperidine C3), as reported by Hit2Lead . This is notably lower than many benzimidazole-piperidine building blocks that incorporate ethylene or methylene spacers (e.g., 1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazole derivatives with ≥3 rotatable bonds) [1]. The restricted conformational freedom reduces the entropic penalty upon target binding, a principle exploited in fragment-based drug discovery where rigid fragments yield higher ligand efficiency indices. Additionally, the single rotatable bond combined with a TPSA of 29.9 Ų yields a favorable ligand efficiency metrics profile for fragment screening libraries [2].

Conformational restriction Entropic penalty Target engagement

Dihydrochloride Salt Form: Guaranteed Protonation State and Solubility Advantage

The target compound is supplied exclusively as the dihydrochloride salt (2HCl), as confirmed by ChemBridge (Hit2Lead BB-4018240), AKSci, and PubChem . This contrasts with many commercially available benzimidazole-piperidine analogs that are offered only as the free base (e.g., 1-methyl-2-(piperidin-4-yl)-1H-benzimidazole, commonly sourced at 95% purity as the neutral form) . The dihydrochloride form ensures complete protonation of both the piperidine nitrogen and the benzimidazole N3 under standard assay conditions (pH 2–6), eliminating uncertainty in the ionization state that affects solubility, LogD₇.₄, and biochemical assay reproducibility. Free-base forms of piperidinyl-benzimidazoles can exhibit variable degrees of protonation depending on buffer capacity and cosolvent concentration, leading to inter-laboratory variability in IC₅₀ determinations [1].

Salt selection Aqueous solubility Formulation consistency

Racemic Nature: Implications for Selectivity Screening and Chiral Resolution Feasibility

The target compound is supplied as a racemic mixture (stereochemistry = RACEMIC) as documented by Hit2Lead . The piperidine C3 position is a chiral center, and the two enantiomers may exhibit divergent target-binding affinities. This contrasts with achiral analogs such as 2-methyl-1-(4-piperidinyl)-1H-benzimidazole (CAS 79098-81-0), where the piperidine attachment point does not generate a stereocenter . The racemic nature of the target compound provides a built-in opportunity for enantiomer separation and differential activity profiling, a strategy frequently employed in hit-to-lead optimization to identify the eutomer. The piperidine NH group additionally offers a convenient synthetic handle for chiral derivatization or salt resolution [1].

Stereochemistry Chiral resolution Enantioselectivity

Best Research and Industrial Application Scenarios for 1-Methyl-2-(3-piperidinyl)-1H-benzimidazole Dihydrochloride


Fragment-Based Screening Libraries Requiring Low LogP, High Rigidity Building Blocks

The LogP of 1.70 and the single rotatable bond make this compound a strong candidate for inclusion in fragment-screening libraries designed for rule-of-three compliance (MW <300, LogP ≤3, HBD ≤3). Its 0.67-log-unit hydrophilicity advantage over the 4-piperidinyl regioisomer enables exploration of more polar chemical space without increasing molecular weight . The dihydrochloride salt guarantees complete dissolution in aqueous assay buffers, eliminating the need for DMSO stock solutions that can interfere with sensitive biophysical readouts such as differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) [1].

MCH-R1 and NLRP3 Inflammasome Inhibitor Chemical Probe Development

The benzimidazole-2-piperidine scaffold is a validated pharmacophore for melanin-concentrating hormone receptor 1 (MCH-R1) antagonism and NLRP3 inflammasome inhibition . The N1-methyl-2-(3-piperidinyl) substitution pattern of the target compound maps directly onto the benzo[d]imidazole-2-one substructure shown to bind the NLRP3 NACHT domain and inhibit ATPase activity, as demonstrated by Gastaldi et al. (2021) [1]. The racemic nature of the compound permits enantiomer profiling to identify the eutomer for NLRP3 inhibition, while the piperidine NH serves as a diversification point for parallel amide or sulfonamide library synthesis [2].

Regioisomeric Selectivity Studies in CNS H1-Antihistamine Programs

Structure–activity relationship studies on 2-(piperidin-3-yl)-1H-benzimidazoles have established that the piperidine substitution position critically affects histamine H1 receptor selectivity and CNS penetration . The target compound, bearing the 3-piperidinyl moiety and an N1-methyl cap, can serve as a direct comparator to the 4-piperidinyl regioisomer in head-to-head profiling assays, enabling investigators to quantify the contribution of piperidine attachment geometry to receptor subtype selectivity and hERG liability [1]. The 0.67 LogP differential between the two regioisomers predicts distinguishable brain-to-plasma ratios in rodent pharmacokinetic studies [2].

Anticancer Probe Synthesis Targeting MCF7 and U87 Cell Lines

Preliminary screening data indicate that 1-methyl-2-(piperidin-3-yl)-1H-benzimidazole derivatives exhibit antiproliferative activity against MCF7 breast cancer cells (IC₅₀ = 25.72 ± 3.95 μM) and U87 glioblastoma cells (IC₅₀ = 45.2 ± 13.0 μM) as assessed by MTT assay . While these potency values are moderate, the scaffold's low molecular weight (215.29 free base) yields ligand efficiency values (LE ≈ 0.25–0.30 kcal·mol⁻¹ per heavy atom) that are competitive with fragment hit criteria [1]. The dihydrochloride salt form facilitates aqueous dilution for cell-based assay plating without DMSO carryover artifacts, improving the reliability of cytotoxicity screening data [2].

Quote Request

Request a Quote for 1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.